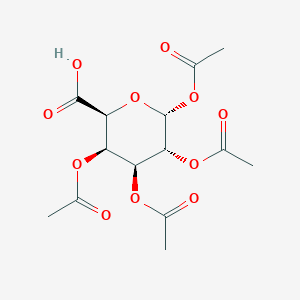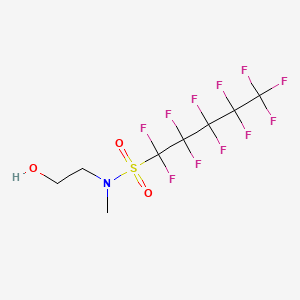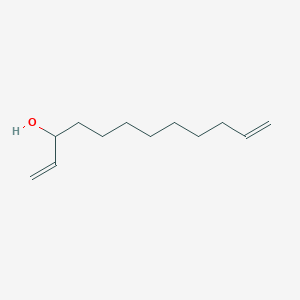
1,11-Dodecadien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Dodecadien-3-ol: is an organic compound with the molecular formula C12H22O It is a type of alcohol characterized by the presence of two double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,11-Dodecadien-3-ol can be synthesized through various methods. One common approach involves the Wittig reaction between an alkenal and a phosphorane with an appropriate carbon chain. This reaction typically yields a mixture of isomers, which can be separated using chromatographic techniques .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the hydroboration-oxidation of dodecadien-1-ol. This method is preferred due to its efficiency and the high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,11-Dodecadien-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: Dodecadienone.
Reduction: Dodecadiene.
Substitution: Halogenated dodecadiene.
Wissenschaftliche Forschungsanwendungen
1,11-Dodecadien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential role in biological signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1,11-Dodecadien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1,11-Dodecadiene: This compound is similar in structure but lacks the hydroxyl group present in 1,11-Dodecadien-3-ol.
3,7,11-Trimethyldodeca-6,10-dien-1-ol: Another similar compound with additional methyl groups and a different position of the hydroxyl group.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
81943-76-2 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
dodeca-1,11-dien-3-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-4,12-13H,1-2,5-11H2 |
InChI-Schlüssel |
UTIVIZWMQSJSNM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


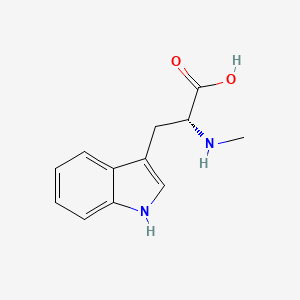

![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)
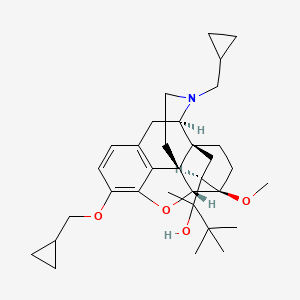
![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
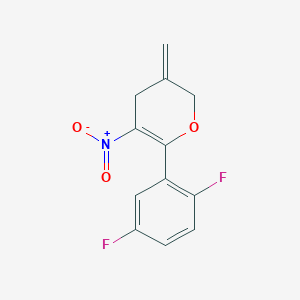
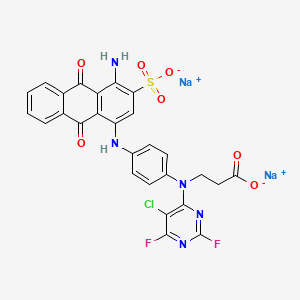
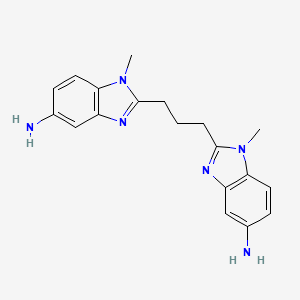
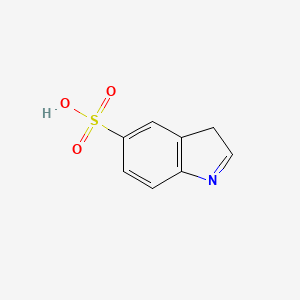
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
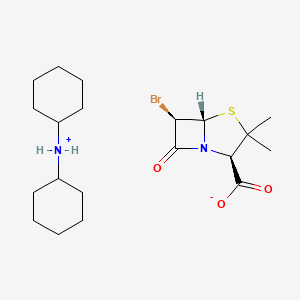
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
